molecular formula C21H21N3O4S2 B2776379 N-(4-methoxyphenyl)-2-((4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 942000-56-8

N-(4-methoxyphenyl)-2-((4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2776379
CAS No.: 942000-56-8
M. Wt: 443.54
InChI Key: PUMODOZIZUAYPH-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-((4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a thiazole-based acetamide derivative characterized by:

  • Methoxyphenyl substituents: A 4-methoxyphenyl group attached to the acetamide nitrogen and a 2-methoxyphenyl group linked via a carboxamide to the thiazole ring.
  • Thioether linkage: A sulfur atom bridges the thiazole and acetamide moieties, distinguishing it from oxygen-linked analogs.

Properties

IUPAC Name

2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S2/c1-27-16-9-7-14(8-10-16)22-20(26)13-30-21-23-15(12-29-21)11-19(25)24-17-5-3-4-6-18(17)28-2/h3-10,12H,11,13H2,1-2H3,(H,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMODOZIZUAYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-2-((4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, supported by various studies and data tables.

Chemical Structure and Properties

The compound can be described by its molecular formula C19H22N2O3SC_{19}H_{22}N_2O_3S. Its structure includes a thiazole ring, which is known for contributing to various biological activities, particularly in anticancer properties.

Anticancer Activity

Research has indicated that derivatives containing thiazole moieties exhibit notable anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines.

Table 1: Summary of Anticancer Activities of Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)Reference
Compound AA-4311.98 ± 1.22
Compound BJurkat1.61 ± 1.92
N-(4-methoxyphenyl)-...VariousTBDThis study

In a study focusing on structure-activity relationships (SAR), it was found that the presence of electron-donating groups, such as methoxy groups on the phenyl rings, enhances the anticancer activity of thiazole-containing compounds .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research has highlighted the effectiveness of thiazole derivatives against various bacterial strains.

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismEC50 (µg/ml)Reference
Compound XXanthomonas axonopodis pv. citri22
Compound YMucor bainieriTBDThis study

Studies have shown that certain thiazole derivatives possess higher antibacterial activity than standard antibiotics, suggesting their potential use in treating resistant infections .

The biological activity of N-(4-methoxyphenyl)-... can be attributed to its ability to interact with specific cellular targets:

  • Cytotoxic Mechanism : The thiazole ring facilitates interactions with proteins involved in cell cycle regulation and apoptosis, leading to cell death in cancer cells.
  • Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes, leading to bacterial cell death.

Case Studies

Several case studies have been conducted to evaluate the efficacy of thiazole derivatives:

  • Case Study 1 : A derivative similar to N-(4-methoxyphenyl)-... was tested against A-431 cells, showing significant apoptotic effects compared to control groups.
  • Case Study 2 : In a clinical trial setting, a thiazole derivative demonstrated superior antimicrobial activity against drug-resistant strains of bacteria, leading to further investigations into its pharmacological applications.

Comparison with Similar Compounds

Key Observations :

  • Piperazine derivatives (e.g., compound 18) exhibit higher molecular weights (>400 Da) and elevated melting points (>300°C) due to extended conjugation and hydrogen-bonding capacity .
  • Chloro-substituted analogs (e.g., compound 3) prioritize lipophilicity over polarity, which may influence membrane permeability .

Yield Comparison :

  • Piperazine-linked thiazole acetamides () show yields of 72–86%, depending on substituent steric effects .
  • Coumarin-thiazole hybrids () have lower yields (~64%), likely due to the complexity of coumarin integration .

Spectroscopic and Analytical Data

  • IR Spectroscopy : Expected peaks include ~1700 cm⁻¹ (C=O stretch, acetamide) and ~1250 cm⁻¹ (C-O of methoxy groups), consistent with ’s benzothiazole hybrids .
  • NMR : Protons adjacent to sulfur (e.g., -SCH₂-) typically resonate at δ 3.5–4.5 ppm, as seen in (δ 3.54–3.65 ppm for -CH₂-) .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(4-methoxyphenyl)-2-((4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, and how are intermediates characterized?

  • Synthesis Steps :

  • Thiazole Core Formation : React 2-amino-4-substituted thiazole with acetonitrile in the presence of anhydrous AlCl₃ to form the thiazole backbone .
  • Acetamide Coupling : Introduce the acetamide group via nucleophilic substitution or condensation reactions under controlled pH and temperature .
  • Thioether Linkage : Use sulfur-based reagents (e.g., Lawesson’s reagent) to establish the thioether bond between the thiazole and acetamide moieties .
    • Characterization :
  • Monitor reactions using TLC for progress .
  • Confirm intermediate structures via ¹H/¹³C NMR (assign peaks for methoxy, thiazole, and acetamide groups) and HRMS for molecular weight validation .

Q. Which spectroscopic methods are critical for confirming the structure of this compound?

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm for methoxyphenyl groups), thiazole ring protons (δ 7.2–8.5 ppm), and acetamide carbonyl signals (δ ~170 ppm) .
  • IR Spectroscopy : Detect C=O stretches (~1650 cm⁻¹ for acetamide) and S–C=S vibrations (~650 cm⁻¹ for thioether) .
  • Mass Spectrometry : Use ESI-MS or MALDI-TOF to confirm the molecular ion peak (e.g., m/z 436.5) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane improves thioether coupling efficiency .
  • Temperature Control : Maintain 60–80°C for thiazole ring formation to avoid side products; lower temperatures (25–40°C) stabilize acetamide coupling .
  • Catalysts : Use bases like NaH or K₂CO₃ to deprotonate reactive sites during nucleophilic substitutions .
  • Purity : Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

  • Case Example : Discrepancies in NMR integration ratios or unexpected MS fragments.
  • Methodology :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously .
  • X-ray Crystallography : Resolve stereochemical uncertainties if single crystals are obtainable .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) .

Q. What in silico methods predict the biological targets and pharmacokinetic properties of this compound?

  • Target Prediction : Use SwissTargetPrediction or PharmMapper to identify potential enzyme/receptor targets (e.g., kinases, GPCRs) based on structural similarity to bioactive thiazole-acetamides .
  • ADMET Profiling :

  • Lipinski’s Rule : Verify drug-likeness (MW <500, logP <5) .
  • CYP450 Inhibition : Predict metabolism using admetSAR .
  • Toxicity : Assess hepatotoxicity via ProTox-II .

Contradiction Analysis

  • Issue : Discrepancies in reported IC₅₀ values for similar compounds (e.g., 10 µM vs. 25 µM in kinase assays).
  • Resolution :
    • Validate assay conditions (e.g., ATP concentration, incubation time) .
    • Check compound stability in buffer (e.g., HPLC purity post-assay) .

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